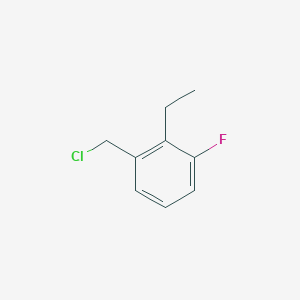![molecular formula C23H14O3S2 B13649037 5,5'-(4'-Formyl-[1,1'-biphenyl]-3,5-diyl)bis(thiophene-2-carbaldehyde)](/img/structure/B13649037.png)
5,5'-(4'-Formyl-[1,1'-biphenyl]-3,5-diyl)bis(thiophene-2-carbaldehyde)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-(4’-Formyl-[1,1’-biphenyl]-3,5-diyl)bis(thiophene-2-carbaldehyde): is a complex organic compound that features a biphenyl core substituted with formyl groups and thiophene-2-carbaldehyde units
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(4’-Formyl-[1,1’-biphenyl]-3,5-diyl)bis(thiophene-2-carbaldehyde) typically involves multi-step organic reactions. One common method includes the Vilsmeier-Haack reaction, where thiophene is treated with a formylating agent to introduce the formyl group . The biphenyl core can be synthesized through Suzuki coupling reactions, where aryl halides react with boronic acids in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The formyl groups in the compound can undergo oxidation to form carboxylic acids.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The thiophene rings can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of covalent organic frameworks (COFs) due to its ability to form stable linkages . It is also employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment . Its unique structure allows for selective targeting of cancer cells and efficient generation of reactive oxygen species (ROS) under light irradiation.
Industry: In the industrial sector, the compound is used in the production of advanced materials with applications in electronics and optoelectronics. Its ability to form stable, conjugated systems makes it valuable for the development of high-performance electronic devices.
Wirkmechanismus
The compound exerts its effects primarily through its formyl and thiophene groups. The formyl groups can participate in condensation reactions, forming Schiff bases with amines. The thiophene rings contribute to the compound’s electronic properties, allowing it to act as a semiconductor. The molecular targets and pathways involved include interactions with cellular membranes and proteins, leading to the generation of ROS and subsequent cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde: Similar in structure but with a diphenylamino group instead of a biphenyl core.
Thiophene-2-carboxaldehyde: A simpler structure with only one formyl group and a thiophene ring.
Uniqueness: 5,5’-(4’-Formyl-[1,1’-biphenyl]-3,5-diyl)bis(thiophene-2-carbaldehyde) is unique due to its biphenyl core, which provides rigidity and enhances its electronic properties. This makes it particularly suitable for applications in organic electronics and materials science.
Eigenschaften
Molekularformel |
C23H14O3S2 |
|---|---|
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
5-[3-(4-formylphenyl)-5-(5-formylthiophen-2-yl)phenyl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C23H14O3S2/c24-12-15-1-3-16(4-2-15)17-9-18(22-7-5-20(13-25)27-22)11-19(10-17)23-8-6-21(14-26)28-23/h1-14H |
InChI-Schlüssel |
OIKAXAIDUFVKAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C3=CC=C(S3)C=O)C4=CC=C(S4)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


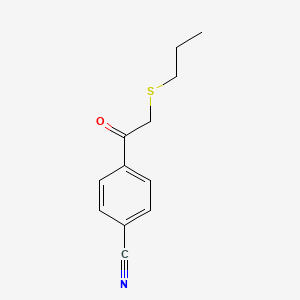
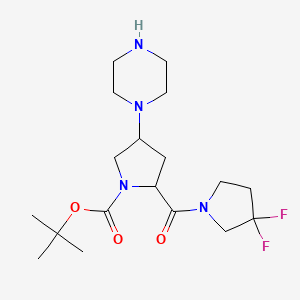
![[8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanamine](/img/structure/B13648975.png)

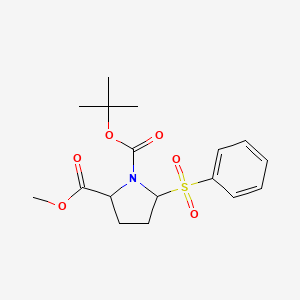
![4-[(3aR,4R,6R,6aR)-6-(6-amino-8-bromopurin-9-yl)-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxol-4-ylmethoxymethyl]benzonitrile](/img/structure/B13648998.png)
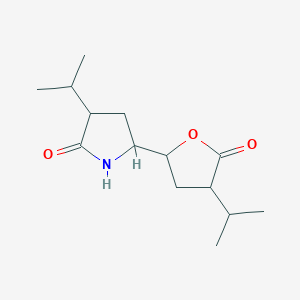

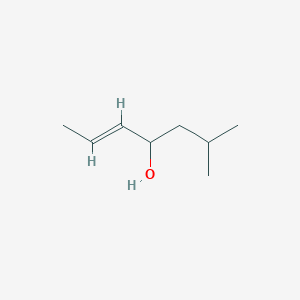
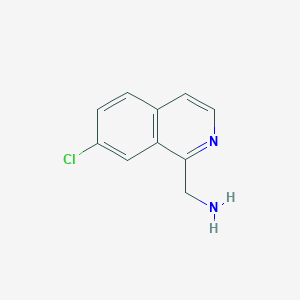
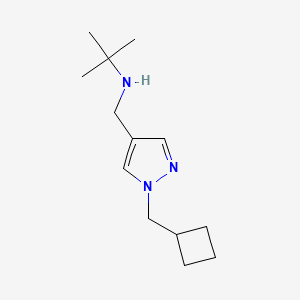
![tert-Butyl 6-(3-bromo-4-iodo-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13649026.png)
